molecular formula C16H15N5O B5569247 N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5569247
M. Wt: 293.32 g/mol
InChI Key: ZBVFKBUETFZJIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide involves multi-step chemical reactions, starting from basic aromatic compounds to more complex structures through intermediates. A study by Claramunt et al. (2007) discusses the synthesis of 2-(2,4-dimethylphenyl)-2H-benzotriazole, which shares a similar synthetic pathway involving nitrophenyl benzamide and tetrazole intermediates, providing insights into the synthetic approach that could be applied to our compound of interest (Claramunt, María, Pinilla, Torres, & Elguero, 2007).

Scientific Research Applications

Structural Studies and Synthesis

  • N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been involved in structural studies and synthesis. For example, in one study, a related compound, 2-(2,4-dimethylphenyl)-2H-benzotriazole, was synthesized starting from a similar benzamide derivative. This process involved a tetrazole intermediate, highlighting the compound's utility in complex organic syntheses (Claramunt et al., 2007).

Anticancer Potential

  • Compounds with a structural similarity to N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide have been investigated for anticancer properties. For instance, a study synthesized benzamide derivatives containing a thiadiazole scaffold, known for their biological properties, and evaluated them for anticancer activity. These compounds showed promising results against various human cancer cell lines (Tiwari et al., 2017).

Herbicidal Activity

  • Some benzamide derivatives have been identified as potential herbicides. Specifically, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with structural similarities to N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, has shown herbicidal activity on various grasses, indicating potential agricultural utility (Viste et al., 1970).

Antimicrobial and Antioxidant Activities

  • Benzamides with structural modifications similar to N-(3,4-dimethylphenyl)-4-(1H-tetrazol-1-yl)benzamide have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown promise in combating various microorganisms and in exhibiting antioxidant properties (Sindhe et al., 2016).

Luminescence Sensing

  • Certain dimethylphenyl derivatives have been developed into lanthanide metal-organic frameworks capable of luminescence sensing. These complexes have shown selective sensitivity to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors for specific chemicals (Shi et al., 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-3-6-14(9-12(11)2)18-16(22)13-4-7-15(8-5-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVFKBUETFZJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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